Digoxigenin monodigitoxoside
Overview
Description
Digoxigenin Monodigitoxoside is a steroid saponin that consists of digoxigenin having a digitoxosyl residue attached at position 3 . It is a metabolite of digoxin, a purified cardiac glycoside extracted from the foxglove plant, Digitalis lanata . This compound is known for its significant role in the pharmacokinetics of cardiac glycosides, particularly in the context of heart failure treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Digoxigenin Monodigitoxoside typically involves the hydrolysis of digoxin or its derivatives . The process can be carried out using various hydrolytic enzymes or chemical reagents under controlled conditions to ensure the selective cleavage of glycosidic bonds .
Industrial Production Methods
Industrial production of this compound often employs high-performance liquid chromatography (HPLC) for the purification and quantification of the compound . This method ensures high purity and consistency in the final product, which is crucial for its application in pharmaceutical formulations.
Chemical Reactions Analysis
Types of Reactions
Digoxigenin Monodigitoxoside undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The conditions for these reactions are typically mild to moderate temperatures and neutral to slightly acidic pH levels.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties .
Scientific Research Applications
Digoxigenin Monodigitoxoside has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of cardiac glycosides and their derivatives.
Biology: It serves as a probe in molecular biology for the detection of nucleic acids.
Medicine: It is used in the development of diagnostic assays for cardiac conditions.
Industry: It is employed in the production of pharmaceutical formulations for heart failure treatment.
Mechanism of Action
Digoxigenin Monodigitoxoside exerts its effects by inhibiting the Na-K ATPase enzyme, which is crucial for maintaining the intracellular environment by regulating the entry and exit of sodium and potassium ions . This inhibition leads to increased intracellular calcium levels, enhancing cardiac contractility and improving heart function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Digoxigenin Monodigitoxoside include:
Digoxigenin Bisdigitoxoside: Another metabolite of digoxin with two digitoxosyl residues.
Digitoxin: A cardiac glycoside with similar pharmacological properties.
Dihydrodigoxin: A reduced form of digoxin with distinct pharmacokinetic behavior.
Uniqueness
This compound is unique due to its specific glycosidic structure, which influences its bioavailability and metabolism . Its selective inhibition of Na-K ATPase makes it a valuable compound in the treatment of heart failure and other cardiac conditions .
Properties
IUPAC Name |
3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44O8/c1-15-26(33)22(30)13-25(36-15)37-18-6-8-27(2)17(11-18)4-5-20-21(27)12-23(31)28(3)19(7-9-29(20,28)34)16-10-24(32)35-14-16/h10,15,17-23,25-26,30-31,33-34H,4-9,11-14H2,1-3H3/t15-,17-,18+,19-,20-,21+,22+,23-,25+,26-,27+,28+,29+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSXBMIFXZFKHD-ZDDLGXCGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3C[C@H]([C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901309084 | |
Record name | Digoxigenin monodigitoxoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901309084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5352-63-6 | |
Record name | Digoxigenin monodigitoxoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5352-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Digoxigenin-mono(digitoxoside) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005352636 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Digoxigenin monodigitoxoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901309084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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